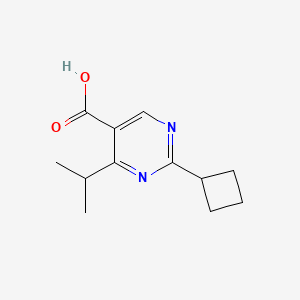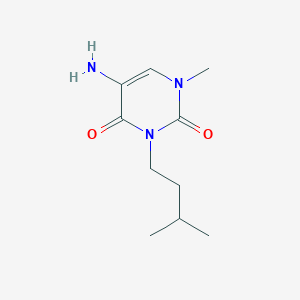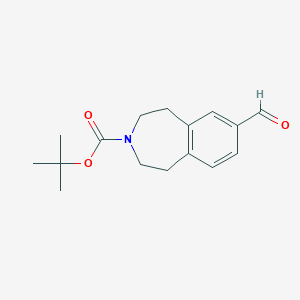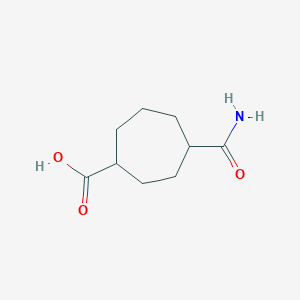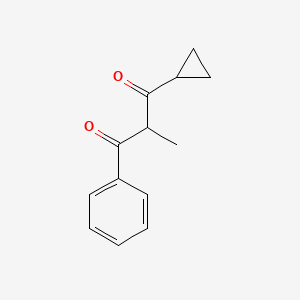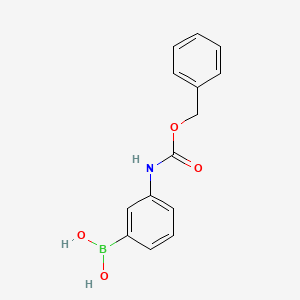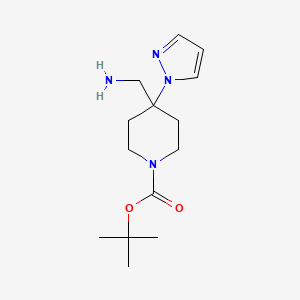
tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring and the piperidine moiety in the structure suggests potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine and a 1,3-dicarbonyl compound.
Aminomethylation: The aminomethyl group is added through a Mannich reaction, involving formaldehyde and a secondary amine.
Carboxylation: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine ring, leading to the formation of dihydropyrazole or piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the pyrazole and piperidine rings suggests activity against certain biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the pyrazole ring, which may result in different biological activity.
4-(Aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the tert-butyl group, potentially affecting its pharmacokinetic properties.
Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its reactivity and biological activity.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the combination of the tert-butyl ester, aminomethyl group, and pyrazole ring within the piperidine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H24N4O2 |
|---|---|
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-4-pyrazol-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-13(2,3)20-12(19)17-9-5-14(11-15,6-10-17)18-8-4-7-16-18/h4,7-8H,5-6,9-11,15H2,1-3H3 |
Clé InChI |
XCCRVKXARJVWKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


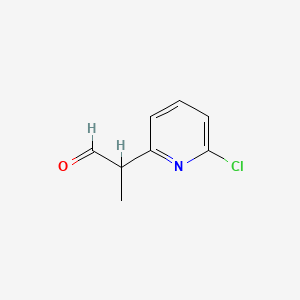
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
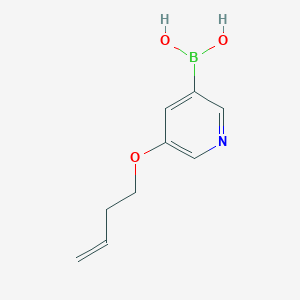
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
